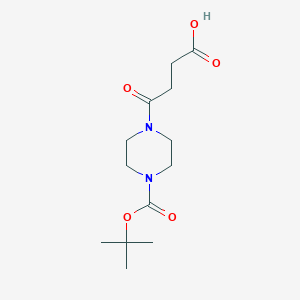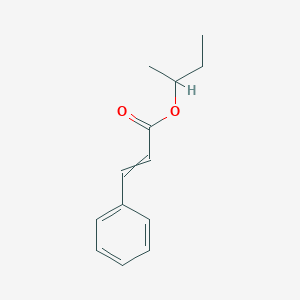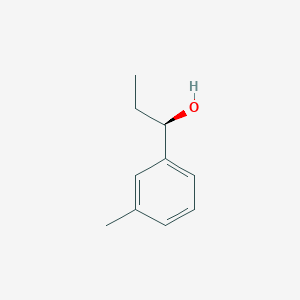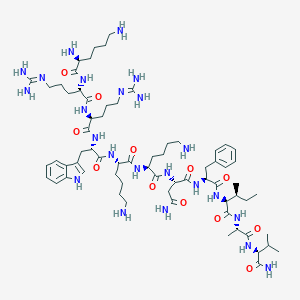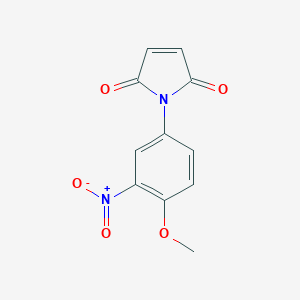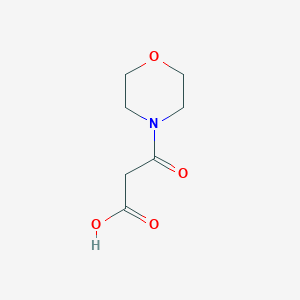
3-Morpholin-4-yl-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Morpholin-4-yl-3-oxopropanoic acid” is a compound with the molecular formula C7H11NO4 and a molecular weight of 173.16700 . It is also known by other names such as “3-Morpholin-4-yl-3-oxo-propionic acid ethyl ester” and “3-Morpholin-4-yl-3-phenyl-1H-indol-2-one” among others .
Synthesis Analysis
The synthesis of “this compound” involves several methods . One method involves the reaction of the compound with water and lithium hydroxide in methanol at 20 degrees Celsius for 1.5 hours . The yield of this reaction is approximately 92% .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring containing two heteroatoms, oxygen and nitrogen . The exact mass of the compound is 173.06900 .
Chemical Reactions Analysis
The compound “this compound” is involved in several chemical reactions. For instance, it can undergo a reaction with water and lithium hydroxide in methanol at 20 degrees Celsius for 1.5 hours .
Physical And Chemical Properties Analysis
The compound “this compound” has a boiling point of 412.3ºC at 760 mmHg . The flash point of the compound is 203.1ºC . The compound has a vapour pressure of 5.96E-08mmHg at 25°C and an index of refraction of 1.507 .
Scientific Research Applications
Synthesis and Biological Activity
The compound has been utilized as a key intermediate in the synthesis of novel biologically active molecules. For instance, Hassanin and Ibrahim (2012) reported the chlorination, bromination, and condensation reactions of a related compound to prepare novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones, which were screened for their antimicrobial activity, showcasing the compound's role in developing antimicrobial agents Hany M Hassanin, M. Ibrahim, 2012. Similarly, Kucińska et al. (2015) synthesized 2-(morpholin-4-yl)ethoxy substituted phthalocyanines, investigating their potential as photosensitizers for photodynamic therapy in cancer treatment, indicating the compound's contribution to cancer research M. Kucińska et al., 2015.
Analytical Method Development
Nemani, Shard, and Sengupta (2018) established a quantitative bioanalytical method for an acetylcholinesterase inhibitor derivative, including its physicochemical characterization and in vitro metabolite profiling using Liquid Chromatography-Mass Spectrometry. This work underscores the compound's role in the development of analytical techniques for drug development and pharmacokinetic studies Kavya Sri Nemani, Amit Shard, P. Sengupta, 2018.
Therapeutic Potential and Mechanism of Action Studies
Research has also focused on evaluating the therapeutic potential and understanding the mechanisms of action of derivatives. For example, Šmelcerović et al. (2013) explored cyclodidepsipeptides derivatives for their inhibitory activity against xanthine oxidase and anti-inflammatory effects, contributing to the search for new treatments for gout and inflammatory conditions A. Šmelcerović et al., 2013.
Structural and Synthetic Chemistry
Significant work has been conducted in the field of structural and synthetic chemistry to explore the chemical properties and synthesis pathways of related compounds. For instance, the synthesis and crystal structure analysis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide by Lu et al. (2021) highlighted the compound's utility as an antiproliferative agent, emphasizing its importance in medicinal chemistry and drug design J. Lu et al., 2021.
properties
IUPAC Name |
3-morpholin-4-yl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(5-7(10)11)8-1-3-12-4-2-8/h1-5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGHBHBZMHIHNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439908 |
Source


|
| Record name | 3-morpholin-4-yl-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105397-92-0 |
Source


|
| Record name | 3-morpholin-4-yl-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

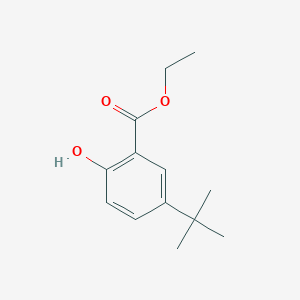
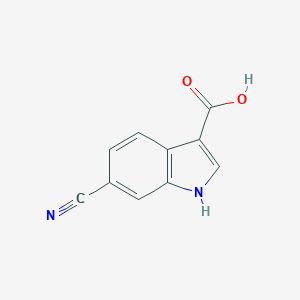
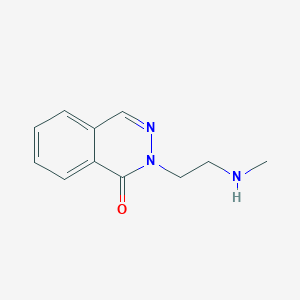

![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)
